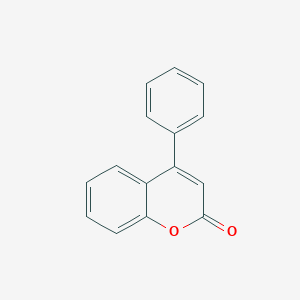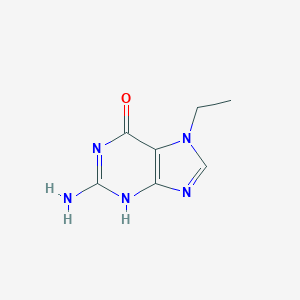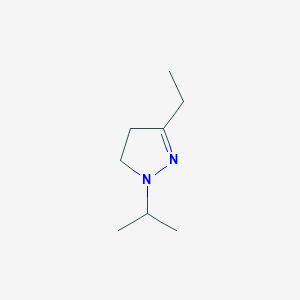
2-Pyrazoline, 3-ethyl-1-isopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrazoline, 3-ethyl-1-isopropyl- is a heterocyclic organic compound with a chemical formula C9H14N2. It belongs to the pyrazoline family of compounds and has gained significant attention in recent years due to its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
2-Pyrazoline, 3-ethyl-1-isopropyl- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. It has been found to exhibit significant antitumor, anti-inflammatory, and antimicrobial activities. It has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-Pyrazoline, 3-ethyl-1-isopropyl- is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to exhibit significant antioxidant activity, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
2-Pyrazoline, 3-ethyl-1-isopropyl- has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Pyrazoline, 3-ethyl-1-isopropyl- in lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-Pyrazoline, 3-ethyl-1-isopropyl-. One area of interest is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of its potential applications in the treatment of various neurodegenerative disorders. Further studies are also needed to elucidate the mechanism of action of the compound and to identify potential drug targets.
Conclusion:
In conclusion, 2-Pyrazoline, 3-ethyl-1-isopropyl- is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop more effective therapeutic strategies.
Synthesemethoden
The synthesis of 2-Pyrazoline, 3-ethyl-1-isopropyl- can be achieved through the reaction of 3-ethyl-1-isopropyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate. This reaction leads to the formation of 2-Pyrazoline, 3-ethyl-1-isopropyl- with a yield of approximately 85%. The purity of the compound can be further improved through recrystallization.
Eigenschaften
CAS-Nummer |
18631-72-6 |
|---|---|
Produktname |
2-Pyrazoline, 3-ethyl-1-isopropyl- |
Molekularformel |
C8H16N2 |
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
5-ethyl-2-propan-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C8H16N2/c1-4-8-5-6-10(9-8)7(2)3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
UMSXSCVFMDGXJU-UHFFFAOYSA-N |
SMILES |
CCC1=NN(CC1)C(C)C |
Kanonische SMILES |
CCC1=NN(CC1)C(C)C |
Synonyme |
3-Ethyl-1-isopropyl-2-pyrazoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



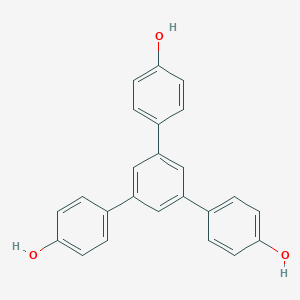



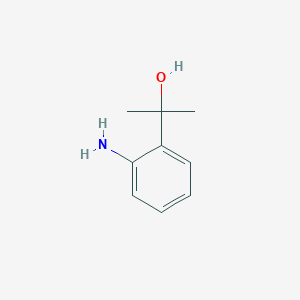
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)

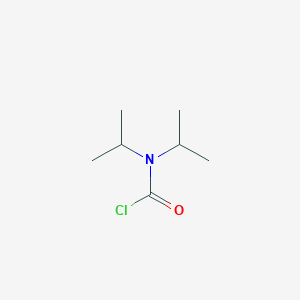
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
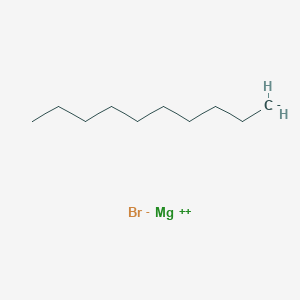
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
